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Compound of Interest

Compound Name: Ethyl 6-ethoxy-2-hydroxybenzoate

Cat. No.: B129883 Get Quote

Abstract
This document provides a comprehensive guide to the analytical methodologies for Ethyl 6-
ethoxy-2-hydroxybenzoate (CAS No. 154364-61-1), a key intermediate in pharmaceutical

and chemical synthesis. The protocols detailed herein are designed for researchers, quality

control analysts, and drug development professionals, ensuring robust and reliable

characterization. We will cover chromatographic techniques for separation and quantification

(HPLC, GC-MS) and spectroscopic methods for structural elucidation (NMR, FT-IR, MS). All

methodologies are presented with a focus on the scientific rationale behind procedural choices

and are grounded in the principles of analytical procedure validation as outlined by the

International Council for Harmonisation (ICH).[1][2][3]

Introduction and Physicochemical Profile
Ethyl 6-ethoxy-2-hydroxybenzoate is a substituted benzoate ester whose purity and

structural integrity are critical for its downstream applications. The presence of multiple

functional groups—an ester, an ether, and a phenolic hydroxyl—necessitates a multi-faceted

analytical approach to fully characterize the molecule and its potential impurities. Accurate and

precise analytical methods are paramount for ensuring batch-to-batch consistency, stability,

and compliance with regulatory standards.

Physicochemical Data:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b129883?utm_src=pdf-interest
https://www.benchchem.com/product/b129883?utm_src=pdf-body
https://www.benchchem.com/product/b129883?utm_src=pdf-body
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
https://database.ich.org/sites/default/files/ICH_Q2(R2)_Guideline_2023_1130.pdf
https://www.benchchem.com/product/b129883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Chemical Name
Ethyl 6-ethoxy-2-

hydroxybenzoate
-

Synonyms
Ethyl 2-ethoxy-6-

hydroxybenzoate

CAS Number 154364-61-1

Molecular Formula C₁₁H₁₄O₄ [4]

Molecular Weight 210.23 g/mol

Appearance Solid

Melting Point 60 °C

Chromatographic Analysis for Purity and Assay
Chromatographic methods are the cornerstone for separating the analyte from impurities and

accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC-UV)
for Quantification
Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the preferred approach

for quantifying Ethyl 6-ethoxy-2-hydroxybenzoate due to its moderate polarity. A C18

stationary phase provides excellent retention and separation from potential non-polar and polar

impurities. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak

shape and resolution. The acidic modifier (phosphoric acid) suppresses the ionization of the

phenolic hydroxyl group, which prevents peak tailing and improves reproducibility. UV detection

at ~270 nm is chosen based on the chromophoric nature of the substituted benzene ring,

offering high sensitivity.

Experimental Protocol: HPLC Method for Assay and Purity

Sample Preparation: Accurately weigh and dissolve 10.0 mg of Ethyl 6-ethoxy-2-
hydroxybenzoate in methanol to prepare a 1.0 mg/mL stock solution. Dilute this stock
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solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[5]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 272 nm.[6]

Injection Volume: 10 µL.

Run Time: Approximately 15 minutes.

Data Analysis: Calculate the assay percentage and impurity profile by area normalization,

assuming all components have a similar response factor at the detection wavelength. For

absolute quantification, use a certified reference standard to generate a calibration curve.

Trustworthiness: Protocol for Method Validation (ICH Q2(R2) Framework)[3][7]

To ensure the method is fit for its intended purpose, a full validation must be performed. The

following parameters and acceptance criteria provide a self-validating system.
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Validation Parameter Protocol Summary Acceptance Criteria

Specificity

Analyze blank (mobile phase),

placebo (if in formulation), and

analyte spiked with expected

impurities/degradants.

Analyte peak is free from

interference from other

components. Peak purity index

should be >0.995.[8]

Linearity

Analyze a minimum of five

concentrations across the

expected range (e.g., 50% to

150% of the nominal

concentration).[8]

Correlation coefficient (r²) ≥

0.999.

Accuracy

Perform recovery studies by

spiking a known amount of

analyte into a blank matrix at

three concentration levels

(e.g., 80%, 100%, 120%).

Mean recovery should be

within 98.0% to 102.0%.[1]

Precision

- Repeatability (Intra-day): Six

replicate injections of the same

sample. - Intermediate

Precision (Inter-day): Repeat

analysis on a different day with

a different analyst/instrument.

Relative Standard Deviation

(%RSD) ≤ 2.0%.[1]

Range

The range is established from

the linearity, accuracy, and

precision studies.[8]

The method provides

acceptable results for all three

parameters across the

specified range.

Limit of Detection (LOD)

Determined based on signal-

to-noise ratio (S/N) of 3:1 or

from the standard deviation of

the response and the slope of

the calibration curve.

The lowest concentration at

which the analyte can be

reliably detected.
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Limit of Quantitation (LOQ)

Determined based on S/N of

10:1 or from the standard

deviation of the response and

the slope.

The lowest concentration that

can be quantified with

acceptable precision and

accuracy (%RSD ≤ 10%).[9]

Robustness

Intentionally vary method

parameters (e.g., ±5% mobile

phase composition, ±2°C

column temperature, ±0.1

mL/min flow rate).

System suitability parameters

remain within specification;

peak retention and area show

no significant changes.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for
Identification
Expertise & Rationale: GC-MS is a powerful technique for confirming the identity of Ethyl 6-
ethoxy-2-hydroxybenzoate and for identifying volatile and semi-volatile impurities. The

compound's molecular weight and structure make it amenable to GC analysis. A non-polar

capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is

suitable for separating compounds based on their boiling points. Electron Ionization (EI) at 70

eV provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule,

allowing for unambiguous identification via library matching or spectral interpretation.

Experimental Protocol: GC-MS Identification

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

organic solvent such as Ethyl Acetate or Dichloromethane.

Instrumental Conditions:

GC System: Agilent 7890 GC or equivalent.[10]

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Inlet Temperature: 250 °C, Split mode (e.g., 40:1).[10]
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Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold

for 5 min.

MS System: Agilent 5975 MSD or equivalent.[10]

Transfer Line Temp: 280 °C.

Ion Source Temp: 230 °C.[10]

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: 40-400 m/z.

Data Analysis: Compare the acquired mass spectrum with a reference spectrum or interpret

the fragmentation pattern to confirm the structure.

Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is unparalleled for unambiguous structure determination. ¹H NMR provides

information on the number and environment of protons, while ¹³C NMR details the carbon

skeleton. Predicted chemical shifts are based on analogous structures like ethyl benzoate and

ethyl salicylate.[11][12][13]

Predicted ¹H NMR (in CDCl₃, ~400 MHz):

~1.4 ppm (triplet, 6H): Two overlapping triplets from the methyl protons of the two ethyl

groups (ester and ether).

~4.1-4.4 ppm (quartet, 4H): Two overlapping quartets from the methylene protons of the

two ethyl groups.

~6.5-7.8 ppm (multiplet, 3H): Protons on the aromatic ring.

~10-11 ppm (singlet, 1H): Phenolic hydroxyl proton (position may vary and peak may be

broad).
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Predicted ¹³C NMR (in CDCl₃, ~100 MHz):

~14 ppm: Methyl carbons of the ethyl groups.

~61-65 ppm: Methylene carbons of the ethyl groups.[14]

~105-160 ppm: Six distinct signals for the aromatic and hydroxyl/ether-substituted

carbons.

~170 ppm: Carbonyl carbon of the ester group.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.

The spectrum provides a unique fingerprint for the molecule.

Predicted Characteristic Absorptions (KBr pellet or thin film):

3200-3400 cm⁻¹ (Broad): O-H stretching of the phenolic group.

2850-3000 cm⁻¹: C-H stretching of the aliphatic ethyl groups.

~1680 cm⁻¹ (Strong): C=O stretching of the ester carbonyl group.

~1600, ~1450 cm⁻¹: C=C stretching within the aromatic ring.

~1250 cm⁻¹: C-O stretching of the ester and ether groups.

Mass Spectrometry (MS)
Rationale: The mass spectrum provides the molecular weight and fragmentation pattern, which

are crucial for identity confirmation.

Expected EI Fragmentation:

m/z 210: Molecular ion peak [M]⁺.

m/z 182: Loss of ethylene (-C₂H₄) from an ethoxy group.
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m/z 165: Loss of the ethoxy radical (-OC₂H₅) from the ester.

m/z 137: Subsequent loss of carbon monoxide (-CO) from the m/z 165 fragment.

Visualized Workflows and Protocols
General Analytical Workflow
This diagram outlines the typical process from sample receipt to final data reporting.

Sample Handling & Preparation

Analysis

Data Processing & Reporting

Sample Receipt & Logging

Prepare Solutions
(e.g., 0.1 mg/mL in Mobile Phase)

HPLC-UV Analysis
(Assay & Purity)

GC-MS Analysis
(Identification)

Spectroscopic Analysis
(NMR, FT-IR)

Process Chromatograms
& Spectra

Verify Against Specifications
& Validation Criteria

Generate Certificate
of Analysis (CoA)
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Click to download full resolution via product page

Caption: General workflow for the analysis of Ethyl 6-ethoxy-2-hydroxybenzoate.

ICH Method Validation Logic
This diagram illustrates the relationship between the core validation parameters.

Method Validation
(Fit for Purpose)

Specificity LinearityAccuracy Precision Robustness

Range LOD & LOQ

Click to download full resolution via product page

Caption: Logical flow of ICH Q2(R2) analytical method validation.

Conclusion
The analytical methods presented in this note provide a robust framework for the

comprehensive characterization of Ethyl 6-ethoxy-2-hydroxybenzoate. The combination of

HPLC for accurate quantification, GC-MS for identity confirmation, and various spectroscopic

techniques for structural verification ensures a high degree of confidence in the quality of the

material. Adherence to the principles of method validation outlined by the ICH is critical for

ensuring that these methods are reliable, reproducible, and suitable for their intended use in

both research and regulated environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b129883?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

